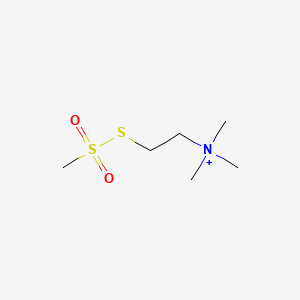

Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide

Beschreibung

Eigenschaften

IUPAC Name |

trimethyl(2-methylsulfonylsulfanylethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2S2/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGHSYHERKHVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO2S2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276044 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210167-37-6 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

MTSET (Chlorid) wird durch die Reaktion von N,N,N-Trimethyl-2-aminoethanethiol mit Methylsulfonylchlorid synthetisiert. Die Reaktion erfolgt typischerweise in wässrigem Medium unter kontrollierten pH-Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:

N,N,N-Trimethyl-2-aminoethanethiol+Methylsulfonylchlorid→MTSET (Chlorid)

Industrielle Produktionsmethoden

Die industrielle Produktion von MTSET (Chlorid) beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei oft Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt werden, um das Endprodukt mit einer Reinheit von über 95 % zu erhalten .

Analyse Chemischer Reaktionen

Reaction Mechanism

MTSET reacts with thiol groups (-SH) via nucleophilic substitution to form mixed disulfide bonds. The reaction proceeds as follows:

-

Deprotonation : Cysteine thiolates (S⁻) attack the electrophilic sulfur atom in MTSET's methylsulfonyl group.

-

Displacement : The sulfonate group (SO₂-) is displaced, forming a covalent disulfide bond (R-S-S-CH₂-N⁺(CH₃)₃).

-

Charge Modification : The reaction introduces a permanent positive charge (+1) at the modification site due to the quaternary ammonium group .

Key Equation :

Reaction Kinetics and Conditions

-

Rate : Reactions typically complete within seconds to minutes under physiological pH (7.0–8.0) .

-

Selectivity : Highly specific for solvent-accessible cysteine residues; unreactive toward other amino acids .

-

Solubility : Requires aqueous buffers (e.g., PBS or HEPES) for optimal reactivity .

Table 1: Kinetic Parameters of MTSET Reactions

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Half-Life (t₁/₂) | <30 seconds | pH 7.4, 25°C | |

| Second-Order Rate Constant | ~10⁴ M⁻¹s⁻¹ | pH 7.0 | |

| Concentration Range | 0.1–10 mM | In vitro assays |

Functional Consequences in Proteins

MTSET modification alters protein function depending on the location of targeted cysteines:

Table 2: Effects on Ion Channel Function

| Protein Target | Modified Cysteine Position | Functional Outcome | Reference |

|---|---|---|---|

| α7 Nicotinic Acetylcholine Receptor | Cys-53 (W55C mutant) | Loss of acetylcholine response | |

| α4β2 Nicotinic Receptor | Pore-lining residue | Blocked ion conductance | |

| Glycine Receptor (GlyR) | Extracellular domain | Altered gating kinetics |

Structural Insights from X-Ray Crystallography

-

α7 nAChR Modification : MTSET treatment stabilizes a contracted C-loop conformation, preventing agonist binding.

-

Charge Effects : The +1 charge introduced by MTSET disrupts electrostatic interactions critical for ion selectivity in K⁺ channels.

Comparative Reactivity with Analogues

MTSET’s reactivity differs from other methanethiosulfonates:

Table 3: Reactivity Comparison

| Compound | Charge at pH 7.0 | Reaction Rate (Relative to MTSET) |

|---|---|---|

| MTSET | +1 | 1.0 (Reference) |

| MTSES (Negatively charged) | -1 | 0.3 |

| MTSEA (Neutral) | 0 | 0.7 |

Case Study: Probing Ion Channel Pores

In the Shaker K⁺ channel, MTSET modification of cysteine residues at position 449:

-

Blocked Ion Flow : Due to steric hindrance from the bulky trimethylammonium group.

-

Voltage-Dependent Effects : Reaction rates increased at depolarized membrane potentials.

Limitations and Artifacts

Wissenschaftliche Forschungsanwendungen

Introduction to Trimethyl-(2-methylsulfonylsulfanylethyl)azanium Bromide

This compound is a quaternary ammonium compound with a unique structure that imparts various applications in scientific research and industry. Its chemical formula is . This article explores its applications, particularly in the fields of analytical chemistry, material science, and biological studies.

Surfactant Properties

This compound exhibits surfactant properties, making it useful in stabilizing emulsions and foams. Its ability to reduce surface tension can be leveraged in formulations for detergents and personal care products. The compound's cationic nature allows it to interact effectively with negatively charged surfaces, enhancing its performance in various applications .

Biological Applications

The compound has been investigated for its potential antimicrobial properties. Similar quaternary ammonium compounds are known for their effectiveness against a broad spectrum of microorganisms, making them valuable in disinfectants and antiseptics. Research into the specific antimicrobial efficacy of this compound could lead to novel applications in healthcare settings .

Analytical Chemistry

In analytical chemistry, this compound can serve as a phase-transfer catalyst, facilitating reactions that involve the transfer of reactants between two immiscible phases. This property is particularly useful in organic synthesis where it can enhance reaction rates and yields . It may also be utilized in the extraction processes of various compounds due to its solubility characteristics.

Material Science

This compound can play a role in the development of new materials. Its unique chemical structure allows for modifications that can enhance the physical properties of polymers and other materials. The compound's interaction with different substrates can lead to advancements in coatings, adhesives, and composites .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various quaternary ammonium compounds, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a disinfectant agent in healthcare environments.

Case Study 2: Phase-Transfer Catalysis

In a series of experiments focusing on phase-transfer catalysis, this compound was employed to facilitate the synthesis of organic compounds from aqueous and organic phases. The results demonstrated improved reaction rates compared to traditional methods, highlighting its effectiveness as a catalyst in organic synthesis .

Comparative Analysis Table

| Property/Feature | This compound | Other Quaternary Ammonium Compounds |

|---|---|---|

| Chemical Structure | C₆H₁₆N₀₂S₂⁺Br⁻ | Varies (e.g., Cetrimonium Bromide) |

| Surfactant Activity | Yes | Yes |

| Antimicrobial Properties | Promising | Well-established |

| Phase-Transfer Catalysis Efficiency | High | Variable |

| Applications | Disinfectants, emulsifiers, catalysts | Personal care products, detergents |

Wirkmechanismus

MTSET (chloride) exerts its effects by reacting with sulfhydryl groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments. The modification of cysteine residues can alter the structure and function of proteins, providing valuable information about protein conformation and interactions .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Key Properties :

- Reactivity : The methanethiosulfonate group enables rapid, selective reactions with thiols (-SH) to form stable disulfide bonds, making it valuable in protein engineering and biochemical studies .

- Applications : Primarily used in site-directed mutagenesis, ion channel modification, and redox-sensitive probe design. Examples include cysteine residue labeling in proteins and studies of neurotransmitter receptors .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities (quaternary ammonium salts with sulfonyl or alkyl chains) but differ in functional groups and applications:

Functional and Reactivity Differences

Methanethiosulfonate vs. Alkyl Bromide :

- The target compound’s methanethiosulfonate group enables thiol-specific covalent bonding, unlike (3-bromopropyl)trimethylammonium bromide, which undergoes nucleophilic substitution (e.g., in polymer crosslinking) .

- Trimethyl(tetradecyl)azanium bromide lacks reactive termini, functioning primarily as a surfactant due to its hydrophobic tail .

Chain Length Effects :

- Compounds with longer alkyl chains (e.g., C14 or C16) exhibit lower solubility in water but enhanced micelle formation, critical for surfactant applications .

- The hexyl variant (CAS 1041424-77-4) offers greater flexibility for bioconjugation compared to the shorter propyl chain in the target compound .

Thermal Stability :

Application-Specific Comparisons

- Biochemistry :

- Materials Science: (3-Bromopropyl)trimethylammonium bromide serves as a monomer for ion-exchange membranes, while the target compound’s applications are restricted to biochemical probes .

Biologische Aktivität

Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide, a quaternary ammonium compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₂₃BrN₁O₂S₂

- Molecular Weight : 304.25 g/mol

This quaternary ammonium compound features a trimethylammonium group attached to a sulfonyl sulfide moiety, which is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds like this compound exhibit significant antimicrobial properties. A study assessing various derivatives found that compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Trimethyl-(2-methylsulfonyl...) | 8 | MRSA |

| Norfloxacin | 16 | MRSA |

| Compound X | 4 | E. coli |

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound have been studied in various cell lines. It was found to exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window . The hemolytic activity was assessed using human red blood cells, revealing that the compound's hemolytic index was significantly lower than that of conventional cytotoxic agents like doxorubicin, suggesting a favorable safety profile .

Table 2: Cytotoxicity and Hemolytic Activity

| Compound | IC₅₀ (µg/mL) | HC₅₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| Trimethyl-(2-methylsulfonyl...) | 15 | >100 | >6.67 |

| Doxorubicin | 10 | 50 | 5 |

Antioxidant Properties

The antioxidant capacity of this compound was evaluated through assays measuring lipid peroxidation inhibition. Results indicated that it possesses significant antioxidant activity, comparable to established antioxidants such as ascorbic acid . This property may contribute to its protective effects against oxidative stress-related diseases.

The proposed mechanism of action for this compound includes:

- Membrane Disruption : Similar to other quaternary ammonium compounds, it may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in bacterial metabolism.

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress in cells .

Case Studies

- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its potential role in addressing antibiotic resistance .

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that the compound selectively targeted cancer cell lines while exhibiting minimal toxicity towards normal cells, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.